

Minimum Inhibitory Concentration (MIC) determination for citral

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,7-Dimethyl-2,6-octadienal

Cat. No.: B7798219

[Get Quote](#)

Application Note & Protocol

Topic: Determination of Minimum Inhibitory Concentration (MIC) for Citral

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Rationale for Quantifying Citral's Antimicrobial Efficacy

Citral, an aliphatic aldehyde monoterpene, is a primary bioactive component of lemongrass and other citrus essential oils. Recognized as safe (GRAS) by the U.S. Food and Drug Administration, its utility extends from flavoring to perfumery^{[1][2]}. More significantly for the scientific community, citral exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and parasites^{[1][3]}. Its multifaceted mechanism of action, which includes disruption of cell membrane integrity, enzyme inhibition, and interference with metabolic pathways, makes it a compelling candidate for pharmaceutical and food preservation applications^{[1][4][5][6]}.

However, harnessing its potential requires a standardized, quantitative measure of its potency. The Minimum Inhibitory Concentration (MIC) provides this critical metric. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Establishing a robust and reproducible MIC protocol for citral is fundamental for comparative analysis, quality control, and mechanistic studies.

This document serves as a comprehensive guide, detailing not only the procedural steps for MIC determination via broth microdilution but also the critical scientific principles and causalities that underpin a valid and trustworthy assay.

Scientific Principles & Method Selection

The Broth Microdilution Method: The Gold Standard

While several methods exist for antimicrobial susceptibility testing (AST), the broth microdilution method, standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the reference method^{[7][8][9][10]}. This technique involves a serial two-fold dilution of the antimicrobial agent in a liquid growth medium dispensed in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension.

The primary advantages of this method are:

- Quantitative Results: It yields a precise MIC value (e.g., in $\mu\text{g/mL}$ or % v/v).
- High Throughput & Scalability: The 96-well format allows for simultaneous testing of multiple compounds, concentrations, and microbial strains.
- Resource Efficiency: It requires minimal amounts of reagents and test compound compared to macrodilution methods^[11].

The Challenge of Essential Oils: Addressing Citral's Hydrophobicity

A significant challenge in testing essential oils like citral is their lipophilic nature and poor water solubility^{[12][13][14]}. In an aqueous broth medium, citral will separate, leading to non-homogenous exposure of the microbial inoculum to the compound and consequently, highly variable and inaccurate MIC values.

Causality Behind the Solution: To overcome this, a non-ionic surfactant, such as Polysorbate 80 (Tween 80), is incorporated into the broth at a low, non-inhibitory concentration (typically $\leq 0.5\%$ v/v)^{[15][16][17]}. The surfactant acts as an emulsifying agent, reducing the interfacial tension between the oil and water phases. This promotes the formation of a stable micro-

emulsion, ensuring the citral is evenly dispersed throughout the medium for consistent and reproducible microbial exposure. It is imperative to run a solvent control to confirm that the concentration of Tween 80 used does not inhibit microbial growth on its own.

Citral's Mechanism of Action: A Brief Overview

Understanding how citral functions provides context for interpreting MIC data. Citral exerts its antimicrobial effects through several mechanisms:

- **Membrane Disruption:** It damages the bacterial cell wall and cytoplasmic membrane, leading to increased permeability, leakage of intracellular components like ATP, and disruption of the proton motive force[1][4][5].
- **Metabolic Inhibition:** Citral can interfere with crucial metabolic processes. In fungi, it has been shown to affect mitochondrial morphology and function, inhibiting the TCA cycle and energy production[2][3].
- **Enzyme Inhibition:** As an aldehyde, citral can cross-link amino groups and inhibit enzymes, particularly those with thiol groups, disrupting normal cellular function[6].

This multi-target activity is a key reason for its broad-spectrum efficacy.

Detailed Protocol: Broth Microdilution MIC Determination for Citral

This protocol is adapted from CLSI M07 guidelines with modifications specifically for essential oils[7][10].

Materials and Reagents

Reagent/Material	Specifications
Citral	High purity (e.g., ≥95%)
Dimethyl Sulfoxide (DMSO)	ACS grade or equivalent
Polysorbate 80 (Tween 80)	Sterile, cell culture grade
Cation-Adjusted Mueller-Hinton Broth (CAMHB)	For most non-fastidious bacteria. Use appropriate medium for other organisms (e.g., RPMI-1640 for fungi)
Microbial Strains	Test isolates and Quality Control (QC) strains (e.g., <i>E. coli</i> ATCC 25922, <i>S. aureus</i> ATCC 29213)[18]
96-well Microtiter Plates	Sterile, U-bottom or flat-bottom, with lid
Resazurin Sodium Salt (optional)	0.015% (w/v) sterile solution, for colorimetric endpoint reading[19]
Sterile Saline or PBS	0.85% NaCl, pH 7.2-7.4
McFarland Turbidity Standard	0.5 standard

Step 1: Preparation of Solutions

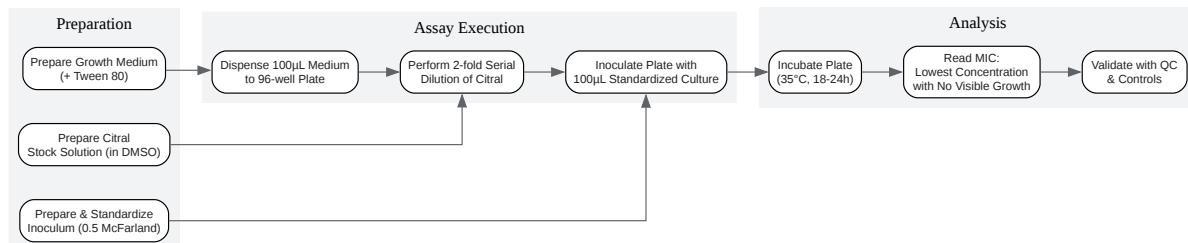
- Citral Stock Solution (e.g., 64 mg/mL): Due to its low water solubility, a stock solution is typically prepared in DMSO.
 - Weigh 640 mg of citral and dissolve in 10 mL of DMSO.
 - Causality: DMSO is a potent solvent that can dissolve a high concentration of citral. However, the final concentration of DMSO in the assay wells must be kept low (typically ≤1%) to avoid antimicrobial effects from the solvent itself.
- Growth Medium Preparation:
 - Prepare CAMHB according to the manufacturer's instructions.
 - Autoclave and cool to room temperature.

- Aseptically add Tween 80 to a final concentration of 0.5% (v/v) (e.g., 0.5 mL of Tween 80 into 99.5 mL of broth)[15][16]. Mix thoroughly.

Step 2: Preparation of Microbial Inoculum

- From a fresh (18-24 h) culture plate, select 3-5 well-isolated colonies of the test microorganism.
- Transfer colonies to a tube of sterile saline.
- Vortex to create a smooth suspension.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL for bacteria.
 - Causality: Inoculum density is a critical variable. An inoculum that is too low may lead to falsely low MICs, while an overly dense inoculum can result in falsely high MICs[13]. The 0.5 McFarland standard ensures reproducibility across experiments.
- Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in the prepared growth medium (broth + Tween 80). This will yield a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.

Step 3: Performing the Serial Dilution (Plate Layout)


- Plate Setup: A typical layout is shown below. This includes sterility, growth, and solvent controls.
- Dispense Medium: Add 100 μ L of the growth medium (with Tween 80) to all wells of a 96-well plate.
- Add Citral:
 - Add 100 μ L of the citral working solution (prepared from the stock to achieve the highest desired starting concentration in the first well) to the wells in column 1. This creates a 1:2 dilution.

- Using a multichannel pipette, mix the contents of column 1 by pipetting up and down, then transfer 100 μ L from column 1 to column 2.
- Repeat this serial two-fold dilution process across the plate to column 10.
- After mixing column 10, discard 100 μ L. This ensures all wells (1-10) contain 100 μ L before inoculation.
- Columns 11 (Growth Control) and 12 (Sterility Control) receive no citral.
- Inoculate Plate:
 - Add 100 μ L of the standardized, diluted inoculum (from step 4.3.5) to wells in columns 1 through 11.
 - Do NOT add inoculum to column 12 (Sterility Control).
 - The final volume in each test well is now 200 μ L.

Step 4: Incubation and Reading the MIC

- Cover the plate with a lid or an adhesive plate sealer and incubate at 35 ± 2 °C for 18-24 hours in ambient air.
- Visual MIC Determination: The MIC is the lowest concentration of citral at which there is no visible growth (i.e., the first clear well). Growth is indicated by turbidity or a pellet at the bottom of the well.
- (Optional) Colorimetric Reading: If using resazurin, add 20 μ L of 0.015% resazurin solution to each well and incubate for an additional 1-4 hours. The MIC is the lowest concentration that remains blue (indicating no metabolic activity), while wells with viable bacteria will turn pink/purple[20]. This can aid in interpreting ambiguous results.

Experimental Workflow Visualization

[Click to download full resolution via product page](#)

Caption: Workflow for Citral MIC Determination.

A Self-Validating System: Mandatory Quality Control

For an MIC assay to be trustworthy, it must include a robust set of controls. The results of the experiment are only valid if the controls perform as expected.

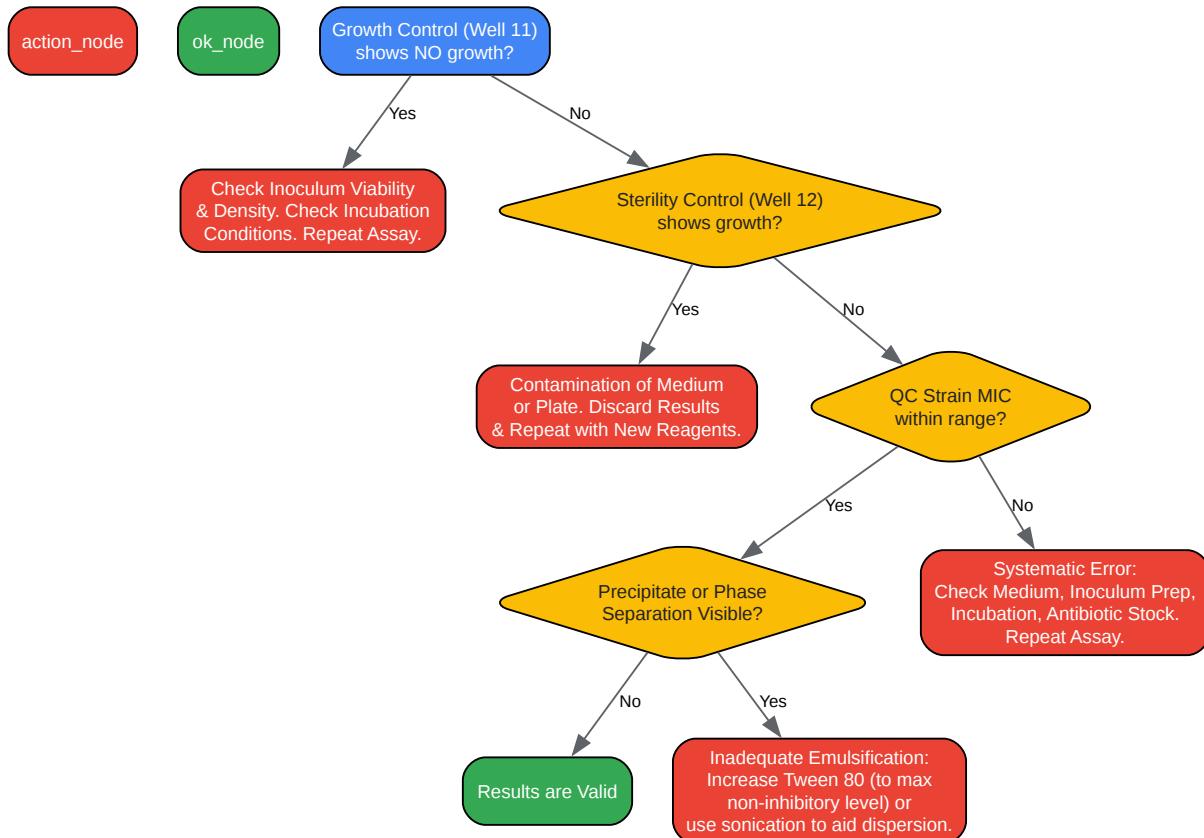
Control Type	Composition	Expected Outcome	Purpose
Sterility Control	Growth Medium (No Inoculum, No Citral)	Clear (No growth)	Confirms the sterility of the medium and aseptic technique.
Growth Control	Growth Medium + Inoculum (No Citral)	Turbid (Robust growth)	Confirms the viability of the inoculum and that the medium supports growth.
Solvent Control	Growth Medium + Inoculum + Max. [Solvent]	Turbid (Robust growth)	Confirms that the solvent (DMSO/Tween 80) at the highest concentration used is not inhibitory[21].
QC Strain Control	QC Strain vs. Standard Antibiotic	MIC value must be within the established acceptable range (e.g., from CLSI M100 documents)[22][23].	Validates the overall test system, including medium, incubation, and operator technique[24][25].

Table of Example QC Ranges (CLSI M100)

QC Strain	Antibiotic	Acceptable MIC Range ($\mu\text{g/mL}$)
Escherichia coli ATCC 25922	Ampicillin	2 - 8
Staphylococcus aureus ATCC 29213	Vancomycin	0.5 - 2
Pseudomonas aeruginosa ATCC 27853	Gentamicin	0.5 - 2

Troubleshooting and Advanced Interpretation

Natural products can sometimes yield results that require careful interpretation.


Trailing Endpoints

- Observation: Reduced but persistent growth across a wide range of concentrations, making a clear endpoint difficult to determine. This is common with fungistatic agents like azoles but can be seen with other compounds[26][27][28][29].
- Causality: This may occur if the agent is static rather than cidal, allowing for limited growth before inhibition takes full effect[28]. The phenomenon can also be pH-dependent[30].
- Action: Read the MIC at the concentration that causes a significant reduction in growth (e.g., ~80% reduction) compared to the growth control. Reading at an earlier time point (e.g., 24 hours instead of 48 for fungi) may also provide a clearer endpoint[27].

Paradoxical Growth (Eagle Effect)

- Observation: The organism shows inhibition at lower concentrations, but growth resumes at supra-MIC (very high) concentrations[31][32][33].
- Causality: This is a known phenomenon with certain antifungals (e.g., caspofungin) and is often related to the activation of cellular stress response pathways that can, for example, increase chitin synthesis in the cell wall to compensate for drug-induced damage[34][35].
- Action: Report the true MIC (the lowest concentration with no growth) and note the paradoxical growth at higher concentrations. The clinical relevance of this in-vitro phenomenon is often debated[32].

Troubleshooting Logic

[Click to download full resolution via product page](#)

Caption: Decision Tree for MIC Assay Troubleshooting.

Data Presentation: Reporting Citral's Activity

MIC values should be reported in a clear, tabular format. It is also common to determine the Minimum Bactericidal Concentration (MBC) by sub-culturing from the clear wells of the MIC plate onto agar.

Example Table of Citral MIC Values

Microorganism	Source/Strain ID	Citral MIC (μ g/mL)	Citral MIC (% v/v)
Escherichia coli	ATCC 25922	125[36]	~0.015%
Staphylococcus aureus	ATCC 29213	250	~0.03%
Candida albicans	ATCC 90028	62.5	~0.0075%
Vibrio parahaemolyticus	RIMD 2210633	125[36][37]	~0.015%
Cronobacter sakazakii	ATCC 29544	250[4]	~0.03%

Note: These are representative values from literature; actual results may vary.

References

- Lopez-Romero, J.C., et al. (2023). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. *Antibiotics*.
- Fleming, R.V., et al. (2002). Paradoxical Effect of Caspofungin: Reduced Activity against *Candida albicans* at High Drug Concentrations. *Antimicrobial Agents and Chemotherapy*.
- Shin, J.H., et al. (2018). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of *Escherichia coli*, *Pseudomonas aeruginosa*, and *Staphylococcus aureus*: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. *Annals of Laboratory Medicine*.
- Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOTIC SUSCEPTIBILITY TESTING. *Microbiology Class*.
- Rex, J.H., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. *Journal of Clinical Microbiology*.
- Rex, J.H., et al. (1998). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. *Antimicrobial Agents and Chemotherapy*.
- Stevens, D.A., et al. (2004). Escape of *Candida* from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin. *Antimicrobial Agents and Chemotherapy*.
- Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. *Microbe Online*.
- PHE. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. *Public Health England*.

- Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. *Journal of Clinical Microbiology*.
- Arthington-Skaggs, B.A., et al. (1999). Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method. *Antimicrobial Agents and Chemotherapy*.
- PubMed. (1998). Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method. PubMed.
- Encyclopedia.pub. (2023). Antimicrobial Mechanisms of Citral. Encyclopedia.pub.
- Shi, C., et al. (2016). Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii*. *PLOS ONE*.
- Ouci. (n.d.). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. OuCi.
- Research, Society and Development. (2022). Antimicrobial activity and effects of Citral in species that cause oral diseases: literature review. Research, Society and Development.
- PLOS One. (2016). Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii*. PLOS One.
- PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed.
- Wiederhold, N.P., et al. (2017). Paradoxical Effect of Caspofungin against *Candida* Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum. *Antimicrobial Agents and Chemotherapy*.
- Lee, O., et al. (2001). The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent. *Antimicrobial Agents and Chemotherapy*.
- D'Enfert, C., et al. (2009). Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different *Candida* Species. *Antimicrobial Agents and Chemotherapy*.
- PubMed. (2025). Caspofungin paradoxical growth in *Candida albicans* requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy. PubMed.
- D'Arrigo, M., et al. (2022). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. *Molecules*.
- Kronvall, G., et al. (2013). Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. *Journal of Clinical Microbiology*.
- CLSI. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute.

- ESCMID. (n.d.). EUCAST. European Society of Clinical Microbiology and Infectious Diseases.
- EUCAST. (n.d.). Home. The European Committee on Antimicrobial Susceptibility Testing.
- ResearchGate. (2023). Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations. ResearchGate.
- PubMed. (2005). A novel colorimetric broth microdilution method to determine the minimum inhibitory concentration (MIC) of antibiotics and essential oils against *Helicobacter pylori*. PubMed.
- Valdivieso-Ugarte, M., et al. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. *BMC Microbiology*.
- ResearchGate. (n.d.). Evaluation of the antimicrobial activity of citral. ResearchGate.
- ProQuest. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. ProQuest.
- Regulations.gov. (n.d.). M07-A8. Regulations.gov.
- ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate.
- EUCAST. (n.d.). Guidance Documents. The European Committee on Antimicrobial Susceptibility Testing.
- MDPI. (2025). Evaluating the Antimicrobial Efficacy of Citral Nano-Emulsion Against *Vibrio parahaemolyticus*. MDPI.
- EUCAST. (n.d.). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. The European Committee on Antimicrobial Susceptibility Testing.
- ResearchGate. (2011). EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate.
- PubMed. (2021). Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils. PubMed.
- PubMed. (2025). Evaluating the Antimicrobial Efficacy of Citral Nano-Emulsion Against *Vibrio parahaemolyticus*. PubMed.
- PubChem. (n.d.). Citral. National Center for Biotechnology Information.
- Frontiers. (2021). Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. *Frontiers in Microbiology*.
- ResearchGate. (2017). Preparation, characterization, and antimicrobial activity of nanoemulsions incorporating citral essential oil. ResearchGate.
- ResearchGate. (2017). What's the best method for determining the MIC and MIC 50 of bacterial natural products against some bacterial standard strains?. ResearchGate.
- ResearchGate. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. ResearchGate.

- Eloff, J.N. (2019). Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results. *BMC Complementary and Alternative Medicine*.
- Cos, P., et al. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. *Pharmaceuticals*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

Sources

- 1. Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Mechanisms and Applications of Citral's Antimicrobial Properties in Food Preservation and Pharmaceuticals Formulations [ouci.dntb.gov.ua]
- 4. Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activity and Possible Mechanism of Action of Citral against *Cronobacter sakazakii* | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. EUCAST: EUCAST - Home [eucast.org]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Citral | C10H16O | CID 638011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]

- 15. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - ProQuest [proquest.com]
- 17. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Avoiding pitfalls in determining antimicrobial activity of plant extracts and publishing the results - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of *Escherichia coli*, *Pseudomonas aeruginosa*, and *Staphylococcus aureus*: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. microbiologyclass.net [microbiologyclass.net]
- 25. bsac.org.uk [bsac.org.uk]
- 26. scite.ai [scite.ai]
- 27. journals.asm.org [journals.asm.org]
- 28. journals.asm.org [journals.asm.org]
- 29. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. The Trailing End Point Phenotype in Antifungal Susceptibility Testing Is pH Dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Paradoxical Effect of Caspofungin: Reduced Activity against *Candida albicans* at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Paradoxical Effect of Caspofungin against *Candida* Bloodstream Isolates Is Mediated by Multiple Pathways but Eliminated in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Paradoxical Growth Effect of Caspofungin Observed on Biofilms and Planktonic Cells of Five Different *Candida* Species - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Escape of *Candida* from Caspofungin Inhibition at Concentrations above the MIC (Paradoxical Effect) Accomplished by Increased Cell Wall Chitin; Evidence for β -1,6-Glucan Synthesis Inhibition by Caspofungin - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Caspofungin paradoxical growth in *Candida albicans* requires stress pathway activation and promotes unstable echinocandin resistance mediated by aneuploidy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Evaluating the Antimicrobial Efficacy of Citral Nano-Emulsion Against *Vibrio parahaemolyticus* [mdpi.com]
- 37. Evaluating the Antimicrobial Efficacy of Citral Nano-Emulsion Against *Vibrio parahaemolyticus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minimum Inhibitory Concentration (MIC) determination for citral]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7798219#minimum-inhibitory-concentration-mic-determination-for-citral]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com